molecular formula C16H12ClNO B1291563 7-(Benzyloxy)-4-chloroquinoline CAS No. 178984-56-0

7-(Benzyloxy)-4-chloroquinoline

Cat. No. B1291563
Key on ui cas rn: 178984-56-0
M. Wt: 269.72 g/mol
InChI Key: TXHLONYFVBSHDY-UHFFFAOYSA-N
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Patent
US09133162B2

Procedure details

To a suspension of 7-(benzyloxy)-4-chloroquinoline (45 g, 0.17 mol) and 2-fluoro-4-nitrophenol (28.9 g, 0.18 mol) in toluene (42 mL) was added DIPEA (25.9 g, 0.2 mol). The suspension was heated to 115° C. for 12 hours and then concentrated in vacuo. The residue was diluted with EtOH (45 mL), stirred at 60° C. for 30 minutes, and then allowed to cool down to 0° C. in an ice bath. The solid was collected through filtration, dried in vacuo at 45° C. for 24 hours to afford the title compound as a light grey solid (59.1 g, 91%)
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
25.9 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](Cl)=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:20][C:21]1[CH:26]=[C:25]([N+:27]([O-:29])=[O:28])[CH:24]=[CH:23][C:22]=1[OH:30].CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:30][C:22]3[CH:23]=[CH:24][C:25]([N+:27]([O-:29])=[O:28])=[CH:26][C:21]=3[F:20])=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC=NC2=C1)Cl
Name
Quantity
28.9 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
42 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.9 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOH (45 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to 0° C. in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was collected through filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=CC=NC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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